molecular formula C8H9N5 B2871289 3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine CAS No. 1247374-68-0

3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine

Cat. No.: B2871289
CAS No.: 1247374-68-0
M. Wt: 175.195
InChI Key: VNIFLKWWLUJBST-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1247374-68-0) is a high-purity triazole derivative supplied for advanced research and development applications. With the molecular formula C 8 H 9 N 5 and a molecular weight of 175.19 g/mol, this compound features a methyl group at the 3-position and a pyridin-4-yl group at the 1-position of the 1,2,4-triazole core . The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry and is a core moiety in numerous marketed drugs and investigational compounds . Triazole derivatives are extensively studied for their diverse pharmacological potential, which includes areas such as anticancer, antiproliferative, and anti-inflammatory activities . This makes this compound a valuable building block for the synthesis of novel bioactive molecules and for hit-to-lead optimization campaigns in drug discovery. The compound can be synthesized via efficient one-pot, parallel synthesis methodologies from amidines, carboxylic acids, and hydrazines, allowing for the generation of diverse chemical libraries for biological screening . This synthetic accessibility underscores its utility in combinatorial chemistry and the development of readily accessible ("REAL") compound libraries for virtual and experimental screening. Please Note: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-methyl-2-pyridin-4-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7/h2-5H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIFLKWWLUJBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methyl isothiocyanate under basic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Physicochemical Properties :

  • Storage : Recommended to be stored in a dark, dry environment at 2–8°C .
  • Hazards : Classified with the GHS warning H302 ("harmful if swallowed") and precautionary measures include wearing protective gloves and eyewear .

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazol-5-amine derivatives allows for tailored applications in drug discovery, agrochemicals, and energetic materials. Below, 3-Methyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is compared to six analogous compounds:

Structural Analogues and Their Properties

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference(s)
This compound R₁ = pyridin-4-yl, R₂ = CH₃ C₇H₇N₅ 161.16 Research applications; discontinued commercial availability limits industrial use.
1-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine R₁ = pyridin-2-yl C₇H₇N₅ 161.16 Positional isomer; used as a versatile scaffold in medicinal chemistry. Higher thermal stability due to pyridin-2-yl coordination.
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine R₁ = phenyl, R₂ = naphthalen-1-yl C₁₈H₁₄N₄ 286.33 Anticancer activity; naphthyl substitution enhances π-π stacking in biological targets.
1,3-Di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (ATDT) R₁ = tetrazolyl, R₂ = tetrazolyl C₄H₄N₁₂ 220.15 Energetic material with high nitrogen content (58.2%); intramolecular hydrogen bonds improve stability.
3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine R₁ = 4-benzylpiperidinyl C₁₄H₁₉N₅ 257.34 Building block for CNS-targeting drugs; piperidinyl group enhances blood-brain barrier penetration.
5-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Fused triazolo-pyrimidine core C₉H₆N₆O 214.19 Anti-tubercular activity; synthesized via cyclocondensation with 54% yield. Lower solubility due to fused aromatic system.

Key Comparative Insights

Substituent Effects on Bioactivity

  • Pyridinyl vs. Phenyl/Naphthyl : Pyridinyl substituents (e.g., pyridin-4-yl or pyridin-2-yl) enhance solubility in polar solvents compared to hydrophobic phenyl/naphthyl groups . However, naphthyl-substituted triazoles exhibit superior anticancer activity due to enhanced hydrophobic interactions with protein targets .
  • Methylation : The methyl group in this compound likely reduces metabolic degradation compared to unmethylated analogues, though this requires further validation.

Energetic Materials

  • Nitrogen-Rich Compounds : ATDT () exhibits a detonation velocity of 8.9 km/s, outperforming traditional explosives like TNT (6.9 km/s), due to its high nitrogen (58.2%) and intramolecular hydrogen bonding .

Biological Activity

3-Methyl-1-(pyridin-4-YL)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N4
  • Molecular Weight : 160.18 g/mol
  • CAS Number : 25433-36-7

1. Anticancer Activity

Research has shown that derivatives of triazoles exhibit significant anticancer properties. A study highlighted the synthesis of various triazole derivatives and their cytotoxic effects against different cancer cell lines. For instance, compounds derived from triazole scaffolds demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells, indicating potent activity .

CompoundCancer Cell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These findings suggest that the structural modifications on the triazole ring can enhance anticancer activity, making compounds like this compound potential candidates for further development in cancer therapeutics.

2. Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been extensively studied. Certain compounds have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, some triazole derivatives exhibited IC50 values of approximately 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX Inhibition (IC50 μM)
Celecoxib0.04
Compound A0.04
Compound B0.04

This suggests that modifications in the triazole structure can lead to significant anti-inflammatory activity.

3. Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Studies have indicated that certain derivatives can effectively combat bacterial and fungal infections. The mechanism often involves disrupting the cell membrane integrity or inhibiting essential metabolic pathways in pathogens.

Case Study 1: Anticancer Screening

In a systematic screening of triazole derivatives against various cancer cell lines, researchers found that modifications at the pyridine and triazole positions significantly influenced cytotoxicity. One derivative showed an enhanced effect against breast cancer cells (MCF-7), with an IC50 value of 15 μM .

Case Study 2: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of several synthesized triazole compounds using carrageenan-induced paw edema models in rats. The results demonstrated that specific triazole derivatives significantly reduced inflammation compared to controls .

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